3-Amino-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxypropanamide is an organic compound with the molecular formula C3H8N2O2 It is a derivative of propanamide and contains both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxypropanamide typically involves the reaction of 3-amino-2-hydroxypropanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-100°C. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity of the final product. The use of biocatalysts can also be explored to achieve environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include simpler amines or alcohols.
- Substitution reactions yield various substituted derivatives depending on the reagents used .
Scientific Research Applications
3-Amino-2-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
2-Amino-3-hydroxypropanamide: Similar in structure but differs in the position of the amino and hydroxyl groups.
3-Amino-2-hydroxypropanoic acid: A derivative with a carboxylic acid group instead of an amide group.
Uniqueness: 3-Amino-2-hydroxypropanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C3H8N2O2 |
---|---|
Molecular Weight |
104.11 g/mol |
IUPAC Name |
3-amino-2-hydroxypropanamide |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(6)3(5)7/h2,6H,1,4H2,(H2,5,7) |
InChI Key |
LEAQZMXPWIKGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.